molecular formula C2H6 B1605265 Ethane-1,1,1-d3 CAS No. 2031-95-0

Ethane-1,1,1-d3

Cat. No.: B1605265
CAS No.: 2031-95-0
M. Wt: 33.09 g/mol
InChI Key: OTMSDBZUPAUEDD-FIBGUPNXSA-N
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Description

Ethane-1,1,1-d3 (C₂H₃D₃) is a deuterated derivative of ethane where three hydrogen atoms on the same carbon are replaced by deuterium (²H). This isotopic substitution significantly alters its physical and chemical properties compared to non-deuterated ethane. This compound is often used in isotopic labeling studies and investigations of reaction mechanisms, particularly in radiolysis and photolysis, due to the kinetic isotope effect (KIE) .

Chemical Reactions Analysis

Ethane-1,1,1-d3 undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

Ethane-1,1,1-d3 is widely employed as a tracer in chemical reaction mechanisms and kinetic studies. Its isotopic labeling allows for detailed tracking of reaction pathways and intermediates.

  • Kinetic Studies : The presence of deuterium leads to a kinetic isotope effect (KIE), where reactions involving C-D bonds occur at different rates compared to C-H bonds. This property is exploited in studies examining reaction dynamics and mechanisms.
ApplicationDescription
Tracer StudiesUsed to track reaction pathways
Kinetic StudiesAnalyzing the rate differences due to isotopic substitution

Biology

In biological research, this compound assists in studying metabolic pathways involving ethane. It helps elucidate the fate of ethane in biological systems and its role in various metabolic processes.

  • Metabolic Pathways : Researchers utilize this compound to understand how ethane is metabolized and its potential effects on cellular functions.

Medicine

The pharmaceutical industry utilizes this compound for developing deuterated drugs. Deuteration can enhance metabolic stability and reduce toxicity.

  • Drug Development : Deuterated compounds often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts. This compound serves as a model compound in these studies.

Industry

In industrial applications, this compound is used in producing deuterated solvents and reagents essential for various chemical syntheses.

Industry ApplicationDescription
Solvent ProductionUsed as a solvent in NMR spectroscopy
Reagent DevelopmentProvides specific isotopic labeling for reactions

Case Study 1: Kinetic Isotope Effects

A study published in Environmental Science & Technology explored the kinetic isotope effects of this compound during the radiolysis process of chlorinated compounds. The research demonstrated that reactions involving C-D bond cleavage proceeded more slowly than those with C-H bonds. This finding provided insights into the mechanisms underlying the degradation of chlorinated solvents in environmental contexts .

Case Study 2: Drug Metabolism

In another study focusing on drug metabolism published by ResearchGate, researchers investigated how deuterated analogs of common pharmaceuticals could lead to better metabolic profiles. This compound was used as a reference compound to compare the metabolic stability of various drug candidates .

Mechanism of Action

The mechanism of action of ethane-1,1,1-d3 involves its interaction with molecular targets through isotopic substitution. The presence of deuterium atoms affects the vibrational frequencies and bond strengths, leading to altered reaction pathways and kinetics . This makes it a valuable tool in studying reaction mechanisms and isotope effects.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: C₂H₃D₃
  • Molecular Weight: 33.08 g/mol (vs. 30.07 g/mol for C₂H₆)
  • Structural Feature: Three deuterium atoms on one carbon, creating a distinct vibrational and electronic environment .

Comparison with Non-Deuterated Ethane

Ethane (C₂H₆) serves as the baseline for understanding isotopic and substituent effects.

Property Ethane (C₂H₆) Ethane-1,1,1-d3 (C₂H₃D₃)
Molecular Weight 30.07 g/mol 33.08 g/mol
Boiling Point -88.6°C Slightly higher (estimated)
Radiolysis Behavior Produces H₂ and CH₄ Forms H₂, D₂, and HD; deuterium stabilizes C-D bonds under irradiation
Stability Prone to C-H bond cleavage Enhanced C-D bond stability due to KIE

Research Findings

  • Radiolysis of this compound generates molecular hydrogen (H₂, D₂, HD) via decomposition of excited states and ion-molecule reactions. Scavengers like ethylene (C₂H₄) suppress H₂ formation, highlighting isotopic selectivity .
  • Deuterium substitution reduces reaction rates in bond cleavage due to higher bond dissociation energy (C-D vs. C-H) .

Comparison with Other Deuterated Ethanes

Deuterated ethanes vary in deuterium placement, affecting symmetry and reactivity.

Compound Molecular Formula Deuterium Position Key Differences from this compound
Ethane-1,2-d2 C₂H₄D₂ Adjacent carbons Symmetrical structure; altered vibrational modes
Ethane-1,1-d2 C₂H₄D₂ Single carbon Reduced isotopic mass effect vs. C₂H₃D₃
Ethane-1,1,1,2,2-d5 C₂HD₅ Multiple positions Higher molecular weight; niche applications in spectroscopy

Comparison with Substituted Ethane Derivatives

Substituents like halogens or amines drastically alter reactivity and applications.

Halogenated Derivatives

Compound Molecular Formula Key Properties Applications
1,1-Dichloroethane C₂H₄Cl₂ MW 98.96 g/mol; BP 57.3°C Solvent; intermediate in PVC production
1,1-Difluoroethane C₂H₄F₂ MW 66.05 g/mol; BP -24.7°C Refrigerant; propellant
This compound C₂H₃D₃ Isotopic labeling; radiolysis studies Mechanistic investigations

Amine Derivatives

Compound Molecular Formula Key Properties Applications
Ethane-1,2-diamine C₂H₈N₂ MW 60.10 g/mol; BP 116–118°C ZnO nanorod synthesis ; antimicrobial agents
Propane-1,3-diamine C₃H₁₀N₂ Flexible linker; higher cytotoxicity Antimycobacterial agents

Functional Group Impact

  • Ethane-1,2-diamine’s dual -NH₂ groups enable coordination in materials science (e.g., ZnO growth ) and medicinal chemistry (e.g., antimycobacterial activity ).
  • Propane-1,3-diamine’s longer chain enhances cytotoxicity but reduces target specificity compared to ethane-1,2-diamine .

Biological Activity

Ethane-1,1,1-d3, also known as 1,1,1-trideuteroethane, is a deuterated derivative of ethane that has garnered interest in various fields of research, particularly in biological and environmental studies. This article discusses its biological activity, synthesis, and implications based on a review of diverse research findings.

This compound is characterized by the substitution of three hydrogen atoms in ethane (C2H6) with deuterium (D), resulting in the molecular formula C2D6. The presence of deuterium alters the physical and chemical properties of the compound compared to its non-deuterated counterpart.

Synthesis and Characterization

This compound can be synthesized through various methods, including:

  • Hydrogenation of Deuterated Ethylene : Ethylene can be hydrogenated in the presence of deuterium gas.
  • Reduction Reactions : Using deuterated reducing agents to convert suitable precursors into this compound.

The compound's structure and purity are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Enzyme Inhibition Studies

Research has indicated that deuterated compounds can exhibit different biological activities compared to their non-deuterated forms. For instance:

  • Inhibition of Shikimate Dehydrogenase : this compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. In vitro studies show that deuterated compounds can affect enzyme kinetics due to differences in bond strength and vibrational frequencies associated with deuterium substitution .

Case Studies

A notable case study involved the use of this compound in metabolic tracing experiments. The compound was utilized to trace metabolic pathways in bacterial systems. The incorporation of deuterium allowed researchers to track the fate of carbon atoms during metabolic processes more accurately than with non-deuterated forms .

Environmental Impact

This compound has been used in environmental studies to understand the degradation pathways of chlorinated hydrocarbons. It was found that when this compound was reacted with zero-valent metals (like zinc), it produced various byproducts including ethylene and 1,1-dichloroethane. These reactions were monitored using gas chromatography-mass spectrometry (GC-MS), allowing for a detailed understanding of reaction mechanisms .

Data Tables

The following table summarizes key findings related to the biological activity and applications of this compound:

Study Biological Activity Methodology Findings
Study 1Enzyme InhibitionIn vitro assaysMixed-type inhibition observed on shikimate dehydrogenase
Study 2Metabolic TracingBacterial culturesEnhanced tracking of carbon metabolism using deuterated tracer
Study 3Environmental ReactionGC-MS analysisReaction with zinc produced ethylene and 1,1-DCA

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethane-1,1,1-d3, and how can isotopic purity be optimized?

this compound is typically synthesized via hydrogen-deuterium exchange using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Isotopic purity (>98%) is achieved through repeated distillation or chromatography, with verification via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation . For example, the CRC Handbook lists its molecular formula (C₂H₃D₃) and highlights the importance of monitoring isotopic ratios during synthesis .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • Mass Spectrometry (MS): Identifies isotopic patterns and confirms molecular weight (e.g., NIST data for electron ionization spectra) .
  • Infrared (IR) Spectroscopy: Detects C-D stretching vibrations (~2200 cm⁻¹), distinct from C-H modes .
  • Gas Chromatography (GC): Separates deuterated isomers, coupled with MS for quantification .

Q. How does isotopic substitution (H→D) in this compound influence its physicochemical properties?

Deuterium substitution increases molecular mass and alters bond vibrational frequencies, affecting boiling/melting points and reaction kinetics. Thermochemical data from NIST (e.g., condensed phase enthalpy) highlight these differences, which are critical for designing experiments involving isotopic effects .

Q. What are the primary applications of this compound in mechanistic studies?

It serves as a tracer in kinetic isotope effect (KIE) studies, particularly in C-H activation reactions. For example, deuterated ethane can elucidate hydrogen transfer mechanisms in catalytic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data involving this compound?

Discrepancies may arise from incomplete deuteration or side reactions. Mitigation strategies include:

  • Cross-Validation: Compare results across multiple techniques (e.g., GC-MS, NMR).
  • Error Analysis: Quantify uncertainties in isotopic purity and reaction conditions using frameworks outlined in analytical guidelines .
  • Computational Modeling: Validate experimental kinetics with density functional theory (DFT) calculations .

Q. What experimental designs are optimal for studying kinetic isotope effects (KIE) in this compound reactions?

  • Competitive Experiments: React deuterated and protiated ethane simultaneously under identical conditions, using MS to track isotopic ratios .
  • Temperature-Dependent Studies: Measure rate constants at varying temperatures to distinguish primary/secondary KIEs .
  • In Situ Spectroscopy: Monitor intermediates via time-resolved IR or Raman spectroscopy .

Q. How do trace impurities in this compound affect catalytic studies, and how can they be minimized?

Non-deuterated contaminants (e.g., C₂H₆) can skew KIE measurements. Purification steps include:

  • Cryogenic Trapping: Isolate deuterated species based on boiling point differences.
  • Isotopic Enrichment: Use preparative GC or selective adsorption techniques .

Q. What computational approaches validate experimental thermochemical data for this compound?

  • DFT Calculations: Compare computed vibrational frequencies (e.g., C-D stretches) with experimental IR spectra .
  • Thermodynamic Databases: Cross-reference NIST thermochemistry tables (e.g., enthalpy of formation) to assess model accuracy .

Q. Methodological Considerations

Q. How should large datasets from isotopic studies be analyzed and presented?

  • Data Segmentation: Include raw data (e.g., MS spectra) in appendices, with processed results (e.g., isotopic ratios) in the main text .
  • Uncertainty Propagation: Report standard deviations for repeated measurements, as emphasized in analytical protocols .

Q. What strategies address challenges in detecting low-concentration deuterated intermediates?

  • Sensitivity Enhancement: Use isotope-enriched samples or pre-concentration techniques (e.g., solid-phase microextraction).
  • High-Resolution MS: Leverage Orbitrap or TOF-MS for precise isotopic discrimination .

Properties

IUPAC Name

1,1,1-trideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMSDBZUPAUEDD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174200
Record name Ethane-1,1,1-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

33.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031-95-0
Record name Ethane-1,1,1-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2031-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane-1,1,1-d3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane-1,1,1-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 76392951
Ethane-1,1,1-d3
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CID 76392951
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